molecular formula C24H24N4O2S B379332 4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE

4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B379332
M. Wt: 432.5g/mol
InChI Key: KHQLJSWNUITOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects . The allyl group and sulfonamide moiety further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is unique due to its combination of the benzimidazole core, allyl group, and sulfonamide moiety. This combination provides the compound with enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5g/mol

IUPAC Name

4-methyl-N-[2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H24N4O2S/c1-3-16-28-23-11-7-6-10-22(23)26-24(28)25-17-19-8-4-5-9-21(19)27-31(29,30)20-14-12-18(2)13-15-20/h3-15,27H,1,16-17H2,2H3,(H,25,26)

InChI Key

KHQLJSWNUITOEN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3CC=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3CC=C

Origin of Product

United States

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